molecular formula C7H4F4N2O2 B2981411 4-Amino-3-fluoro-5-nitrobenzotrifluoride CAS No. 1217304-18-1

4-Amino-3-fluoro-5-nitrobenzotrifluoride

Cat. No.: B2981411
CAS No.: 1217304-18-1
M. Wt: 224.115
InChI Key: LFJROXCNNAAYME-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4F3N2O2. It is a derivative of benzotrifluoride, characterized by the presence of amino, fluoro, and nitro functional groups on the benzene ring.

Scientific Research Applications

4-Amino-3-fluoro-5-nitrobenzotrifluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-6-nitro-4-(trifluoromethyl)aniline, indicates that it is flammable and toxic in contact with skin. It causes skin irritation and serious eye irritation. It is harmful if swallowed or inhaled . It may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that the compound is a fluorinated building block , which suggests it may interact with various biological targets depending on the specific context of its use.

Mode of Action

The ortho-substituted fluorine in 2-Fluoro-6-nitro-4-(trifluoromethyl)aniline can perform nucleophilic aromatic substitution . This property makes it an excellent precursor for the synthesis of various heterocyclic compounds .

Biochemical Pathways

It is known to be a precursor for the synthesis of various heterocyclic compounds such as quinoxalines, quinoline, benzoimidazotriazines, phenazines, and phenoxazines . These compounds are involved in a wide range of biochemical pathways.

Pharmacokinetics

Its molecular weight (17911 g/mol ) and boiling point (155 °C ) suggest that it may have reasonable bioavailability.

Result of Action

It is known to be used in the preparation of bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane , suggesting it may have a role in the synthesis of complex organic compounds.

Action Environment

It is generally recommended to store the compound at room temperature , suggesting that it is stable under standard environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-5-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride followed by amination. The nitration process can be carried out using mixed acids (a combination of nitric acid and sulfuric acid) under controlled temperature conditions to ensure safety and efficiency . The resulting nitro compound is then subjected to amination using suitable reagents such as ammonia or amines under appropriate conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous-flow reactors. These reactors offer better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. The continuous-flow process also enhances safety by minimizing the risk of exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoro-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-fluoro-5-nitrobenzotrifluoride is unique due to the combination of amino, fluoro, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .

Properties

IUPAC Name

2-fluoro-6-nitro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJROXCNNAAYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217304-18-1
Record name 4-Amino-3-fluoro-5-nitrobenzotrifluoride
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